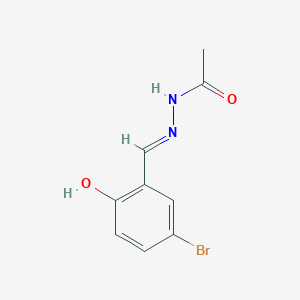![molecular formula C17H20N2O2S B7764017 4-methyl-N-[(E)-1-phenylbutylideneamino]benzenesulfonamide](/img/structure/B7764017.png)
4-methyl-N-[(E)-1-phenylbutylideneamino]benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-methyl-N-[(E)-1-phenylbutylideneamino]benzenesulfonamide is a chemical compound with the molecular formula C17H20N2O2S and a molecular weight of 316.42 g/mol . It is a derivative of tosylhydrazone and is known for its stability and ease of handling. This compound is commonly used in organic synthesis and pharmaceutical research due to its versatile reactivity.
Preparation Methods
1-Phenylbutanone-tosylhydrazone can be synthesized through the reaction of 1-phenylbutanone with p-toluenesulfonylhydrazide. The reaction typically occurs under mild conditions, often in the presence of a solvent such as ethanol or methanol. The reaction mixture is usually heated to reflux for several hours, followed by cooling and filtration to obtain the desired product .
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product.
Chemical Reactions Analysis
1-Phenylbutanone-tosylhydrazone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfonyl derivatives.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The tosylhydrazone group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-Phenylbutanone-tosylhydrazone is widely used in scientific research due to its versatility. Some of its applications include:
Biology: It is used in the synthesis of biologically active molecules and as a precursor for various biochemical studies.
Medicine: It is involved in the synthesis of new drug compounds and pharmaceutical intermediates.
Industry: It is used in the production of fine chemicals and as a building block for various industrial processes.
Mechanism of Action
The mechanism of action of 1-Phenylbutanone-tosylhydrazone involves its reactivity with various molecular targets. The compound can form stable hydrazone linkages with carbonyl groups, making it useful in the synthesis of Schiff bases and other derivatives. The molecular pathways involved depend on the specific application and the nature of the target molecules .
Comparison with Similar Compounds
1-Phenylbutanone-tosylhydrazone can be compared with other tosylhydrazone derivatives, such as:
- 1-Phenyl-2-butanone tosylhydrazone
- 2-Naphthylethanone tosylhydrazone
- 4-Methyl-N’- (1-phenylbutylidene)benzenesulfonohydrazide
These compounds share similar reactivity and applications but differ in their specific structures and properties. 1-Phenylbutanone-tosylhydrazone is unique due to its specific molecular structure, which imparts distinct reactivity and stability.
Properties
IUPAC Name |
4-methyl-N-[(E)-1-phenylbutylideneamino]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2S/c1-3-7-17(15-8-5-4-6-9-15)18-19-22(20,21)16-12-10-14(2)11-13-16/h4-6,8-13,19H,3,7H2,1-2H3/b18-17+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGGRVJIJEMGVTG-ISLYRVAYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=NNS(=O)(=O)C1=CC=C(C=C1)C)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC/C(=N\NS(=O)(=O)C1=CC=C(C=C1)C)/C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
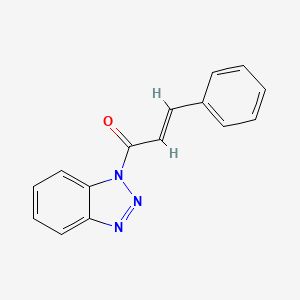
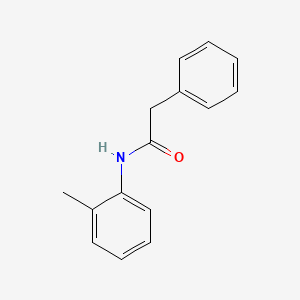
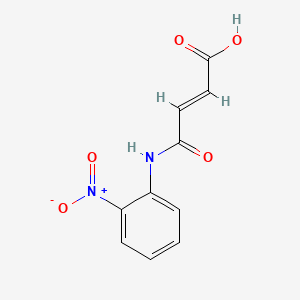
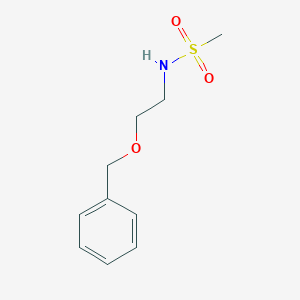
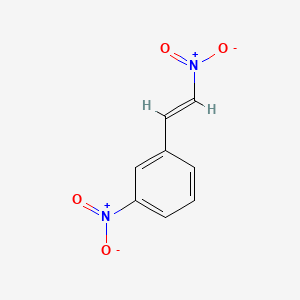
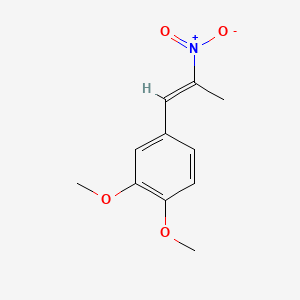
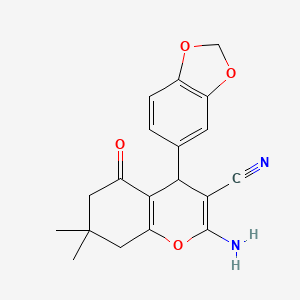
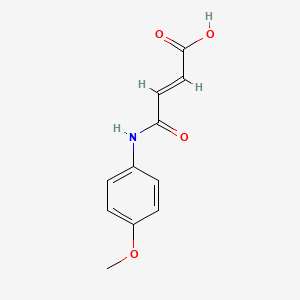
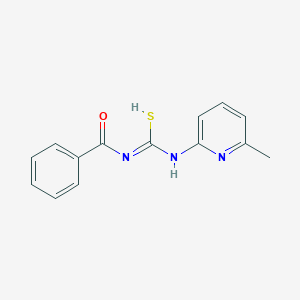
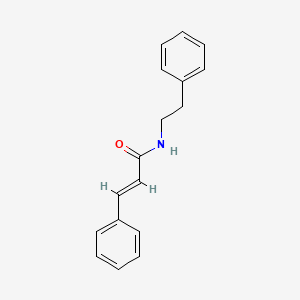
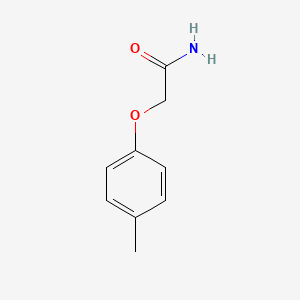
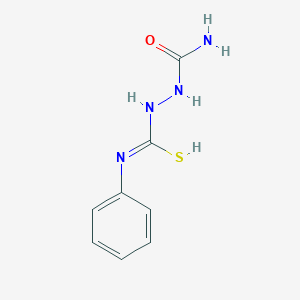
![3-(1,3-Benzothiazol-2-ylcarbamoyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B7764014.png)
